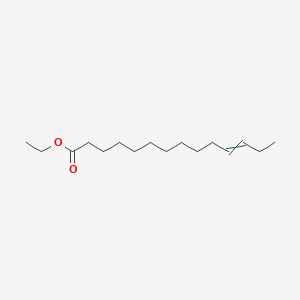

Ethyl tetradec-11-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

180251-96-1 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

ethyl tetradec-11-enoate |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |

InChI Key |

APRBSIPCKVBNFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Occurrence and Natural Distribution of Ethyl Tetradec 11 Enoate

Detailed research findings on the natural occurrence of ethyl tetradec-11-enoate are sparse. However, related compounds and general trends in fatty acid ester distribution provide some context for its potential biological presence.

Isolation from Plant Volatile Profiles

Currently, there is no specific scientific literature that reports the isolation of this compound from the volatile profiles of plants. Plant volatiles are complex mixtures of compounds, and while they do contain various esters, the presence of this specific compound has not been documented.

Detection in Insect Semiochemical Blends

The role of this compound as an insect semiochemical has not been definitively established. However, a related compound, dodecenyl tetradec-11-enoate, has been identified in the cephalic secretions of Brazilian stingless bees. scispace.comresearchgate.net This finding suggests that the tetradec-11-enoate moiety can be found in insects. Furthermore, various other ethyl esters of fatty acids, such as ethyl dodecanoate (B1226587) and ethyl tetradecanoate (B1227901), are known to be components of insect pheromones and other semiochemical blends in species like the fruit fly Bactrocera kraussi and within the Bactrocera dorsalis species complex. mdpi.complos.org These compounds can play roles in chemical communication, including attraction and species differentiation. mdpi.complos.org

Table 1: Examples of Ethyl Esters Found in Insect Semiochemicals

| Compound Name | Insect Species | Source of Secretion | Potential Function |

| Ethyl dodecanoate | Bactrocera kraussi | Rectal Gland | Pheromone |

| Ethyl tetradecanoate | Bactrocera kraussi | Rectal Gland | Pheromone |

| Ethyl dodecanoate | Bactrocera dorsalis complex | Epicuticular wash | Species differentiation |

| Ethyl tetradecanoate | Bactrocera dorsalis complex | Epicuticular wash | Species differentiation |

Characterization as a Microbial Metabolite

There is currently no available scientific literature that characterizes this compound as a microbial metabolite. While microbes are known to produce a vast array of metabolites, including various fatty acids and their derivatives, the production of this specific ester has not been reported. nih.govmdpi.com

Occurrence in Aquatic and Terrestrial Ecosystems

Specific data on the occurrence of this compound in broader aquatic and terrestrial ecosystems is not available in the current body of scientific research.

Methodologies for Natural Product Isolation and Enrichment

The isolation of specific lipophilic compounds like this compound from biological matrices requires specialized extraction techniques. While methods specific to this compound are not detailed in the literature, general procedures for extracting similar nonpolar molecules are well-established.

Advanced Extraction Techniques from Biological Sources

The extraction of fatty acid esters from biological sources typically involves the use of organic solvents and can be enhanced by various advanced techniques to improve efficiency and yield. dergipark.org.trnih.gov

Maceration: This is a simple and widely used method involving the soaking of the biological material in a solvent for a period to allow the dissolution of the target compounds. nih.gov

Soxhlet Extraction: A more efficient continuous extraction method where the sample is repeatedly washed with a fresh portion of the solvent, which is advantageous for less soluble compounds. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compounds into the solvent, often resulting in shorter extraction times and higher yields. mdpi.com

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. SFE is considered a "green" technique as it avoids the use of organic solvents. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this technique uses conventional solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. dergipark.org.tr

Following extraction, further purification and identification of the compound would typically involve chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for structural elucidation. nih.gov

Table 2: Overview of Extraction Techniques for Lipophilic Compounds

| Extraction Technique | Principle | Advantages |

| Maceration | Soaking the sample in a solvent. | Simple, low cost. |

| Soxhlet Extraction | Continuous washing with fresh solvent. | More efficient than maceration. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance extraction. | Faster, higher yields. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid as a solvent. | Environmentally friendly, selective. |

| Pressurized Liquid Extraction (PLE) | Use of solvents at high temperature and pressure. | Fast and efficient. |

Chromatographic Fractionation Strategies for Unsaturated Esters

The separation and purification of unsaturated esters like this compound from complex lipid mixtures are crucial for their identification and characterization. Chromatographic techniques are the primary methods employed for this purpose, leveraging the physicochemical properties of the esters to achieve separation.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs) and other alkyl esters. aocs.org The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. For unsaturated esters, the degree of unsaturation and the position of the double bond can influence their retention times. nih.gov The use of polar capillary columns, such as those with ionic liquid stationary phases, can resolve steryl esters based on both the total carbon number and the degree of unsaturation of the fatty acid moiety. nih.gov Often, lipids are first converted to their methyl esters (FAMEs) to increase their volatility for GC analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is another widely used method for the preparative separation of unsaturated fatty acid esters. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. This allows for the separation of cis- and trans-isomers of unsaturated FAMEs. nih.govresearchgate.net By adjusting the solvent strength, even closely related geometrical and positional isomers can be resolved. researchgate.net

Silver Ion Chromatography (Argentation Chromatography) is a specialized technique that separates lipids based on the degree of unsaturation. aocs.org This method utilizes the ability of silver ions to form reversible complexes with the double bonds of unsaturated compounds. The strength of these complexes depends on the number and geometry of the double bonds, allowing for the fractionation of esters into groups with the same number of double bonds. aocs.org It is often used as a preliminary step before further analysis by GC or RP-HPLC. aocs.org

Centrifugal Partition Chromatography (CPC) offers a preparative method for separating unsaturated fatty acid esters without the use of solid packing materials. tandfonline.com This technique is a form of counter-current chromatography where separation occurs between two immiscible liquid phases, which is particularly advantageous for labile compounds like long-chain unsaturated fatty acids that are prone to oxidation on catalytic surfaces. tandfonline.com

The following table provides an overview of the different chromatographic techniques used for the fractionation of unsaturated esters:

| Chromatographic Technique | Principle of Separation | Key Applications for Unsaturated Esters |

| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Analysis of FAMEs, separation based on chain length and unsaturation aocs.orgnih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase | Preparative separation of cis/trans isomers and positional isomers nih.govresearchgate.net |

| Silver Ion Chromatography | Reversible complex formation with double bonds | Fractionation based on the degree of unsaturation aocs.org |

| Centrifugal Partition Chromatography (CPC) | Partitioning between two immiscible liquid phases | Preparative separation of labile unsaturated fatty acids tandfonline.com |

Biosynthetic Pathways and Enzymology of Ethyl Tetradec 11 Enoate

Proposed Precursor Derivations within Biological Systems

The biosynthesis of ethyl tetradec-11-enoate begins with common cellular building blocks, which undergo a series of modifications, including chain elongation, desaturation, and esterification, to yield the final product.

Elongation and Desaturation Mechanisms of Fatty Acyl Chains

The carbon backbone of this compound originates from de novo fatty acid synthesis. This process starts with acetyl-CoA and involves the cyclical addition of two-carbon units from malonyl-CoA, a reaction sequence catalyzed by the cytosolic multi-enzyme complex, fatty acid synthase (FAS). diva-portal.orgwikipedia.org This typically results in the formation of a 16-carbon saturated fatty acid, palmitate (as palmitoyl-CoA). wikipedia.orgfrontiersin.org

To achieve the C14 chain length and the specific unsaturation of the target molecule, further modifications are necessary:

Desaturation: A key step is the introduction of a double bond at the 11th carbon position. This is accomplished by a specific class of enzymes known as Δ11-desaturases. harvard.edunih.gov These enzymes catalyze the oxidation of the fatty acyl-CoA, requiring molecular oxygen and an electron donor like NADH or NADPH. wikipedia.orgresearchgate.netyoutube.com In many moth species, a Δ11-desaturase acts on the C16 palmitoyl-CoA precursor to form (Z)-11-hexadecenoyl-CoA. nih.govd-nb.info

Chain Shortening: Following desaturation, the C16 intermediate is often shortened to the required C14 length. This occurs through a limited number of β-oxidation cycles, a process that removes two-carbon units from the carboxyl end of the fatty acyl chain. d-nb.info This controlled chain shortening of (Z)-11-hexadecenoyl-CoA results in the direct precursor, (Z)-11-tetradecenoyl-CoA.

This pathway, involving desaturation followed by chain shortening, is a common strategy in the biosynthesis of C14 moth sex pheromones. d-nb.info

Esterification Processes Involving Ethanol (B145695) or Ethylene Glycol

The final step in the biosynthesis of this compound is the esterification of the tetradec-11-enoyl-CoA precursor with an alcohol. While the most commonly studied moth pheromones are acetate (B1210297) esters, formed by the reduction of the fatty acyl-CoA to a fatty alcohol followed by acetylation, the formation of an ethyl ester involves a different terminal reaction. nih.govpnas.org

The proposed mechanism is a direct esterification reaction where ethanol serves as the alcohol substrate. This reaction would be catalyzed by an alcohol acyltransferase (AAT), which transfers the tetradec-11-enoyl group from its CoA thioester to the hydroxyl group of ethanol, forming this compound and releasing free Coenzyme A. While direct enzymatic evidence for this specific reaction in producing this compound is scarce, the formation of other fatty acid ethyl esters has been observed in insects. For instance, honeybees are known to produce ethyl oleate (B1233923) through the condensation of oleic acid and ethanol, a process potentially mediated by Fatty Acid Transport Proteins (FATP) which act as long-chain acyl-CoA synthetases. nih.gov This provides a biological precedent for the enzymatic synthesis of ethyl esters from fatty acids and ethanol within an insect system.

Enzymatic Systems Involved in Tetradec-11-enoate Synthesis

The synthesis of this compound is dependent on three major classes of enzymes: fatty acid synthases, desaturases, and acyltransferases.

Fatty Acid Synthase Complex Investigations

The Fatty Acid Synthase (FAS) complex is a large, multifunctional enzyme that catalyzes the initial steps of fatty acid biosynthesis in the cytosol. diva-portal.orgresearchgate.net It orchestrates a repeating four-step reaction sequence to build up the fatty acid chain.

Table 1: Enzymatic Reactions of the Fatty Acid Synthase (FAS) Complex

| Step | Reaction | Enzyme Activity | Description |

|---|---|---|---|

| 1 | Condensation | Ketoacyl-ACP synthase (KS) | An acetyl group (from acetyl-CoA) is condensed with a malonyl group (from malonyl-CoA), releasing CO2 and forming a 3-ketoacyl-ACP. |

| 2 | Reduction | Ketoacyl-ACP reductase (KR) | The keto group at C-3 is reduced to a hydroxyl group, using NADPH as the reducing agent. |

| 3 | Dehydration | Hydroxyacyl-ACP dehydratase (DH) | A molecule of water is removed to create a double bond between C-2 and C-3 (a trans-2-enoyl-ACP). |

| 4 | Reduction | Enoyl-ACP reductase (ER) | The double bond is reduced to a single bond, again using NADPH, to form a saturated acyl-ACP elongated by two carbons. |

This cycle repeats, adding two carbons per turn, until a chain length of typically 16 carbons (palmitate) is reached, at which point a thioesterase (TE) releases the fatty acid from the ACP. diva-portal.orgwikipedia.org

Desaturase Enzyme Characterization

Desaturases are crucial for generating the unsaturation found in many insect pheromones. frontiersin.orgd-nb.info They are membrane-bound enzymes, typically located in the endoplasmic reticulum, that exhibit high substrate and regioselectivity. nih.govresearchgate.net

For this compound, a Δ11-desaturase is required. These enzymes have been identified and characterized in several moth species. They specifically introduce a double bond between the 11th and 12th carbons of a fatty acyl chain. harvard.edu Functional characterization is commonly achieved by heterologous expression of the candidate gene in yeast, which lacks the ability to produce Δ11-unsaturated fatty acids, followed by analysis of the resulting fatty acid profile. nih.govd-nb.info

Table 2: Examples of Characterized Moth Δ11-Desaturases

| Enzyme Name | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| SexiDes5 | Spodoptera exigua | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | d-nb.info |

| SlitDes5 | Spodoptera litura | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | d-nb.info |

| Tpi-Δ11 | Thaumetopoea pityocampa | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid (Z11-16:Acid) | nih.gov |

Alcohol Acyltransferase Activity and Specificity

The final esterification step is catalyzed by an alcohol acyltransferase (AAT). In the context of pheromone biosynthesis, these enzymes are typically responsible for producing acetate esters from a fatty alcohol and acetyl-CoA. nih.gov However, the synthesis of an ethyl ester would require the enzyme to utilize ethanol as the alcohol substrate and tetradecenoyl-CoA as the acyl donor.

While a specific AAT for this compound has not been characterized, research on related enzymes provides insight into their function. For example, acetyltransferases involved in pheromone biosynthesis have been identified, but they have so far been shown to produce acetate esters. nih.gov The yeast acetyltransferase ATF1 has demonstrated the ability to acetylate a range of fatty alcohols with chain lengths from C10 to C18. nih.gov This suggests a degree of flexibility in the alcohol-binding pocket. It is plausible that a specialized insect AAT exists with a specificity that accommodates short-chain alcohols like ethanol, facilitating the transfer of a long-chain fatty acyl group to it. The enzymatic production of ethyl oleate in honeybees supports this hypothesis, though the specific enzyme remains to be definitively identified. nih.gov

Table 3: Characteristics of Related Acyltransferases

| Enzyme Type | Function | Common Acyl Donor | Common Acyl Acceptor | Relevance |

|---|---|---|---|---|

| Pheromone Acetyltransferase | Forms acetate ester pheromones | Acetyl-CoA | Long-chain fatty alcohols (C10-C18) | Demonstrates the principle of acyl transfer in the final step of pheromone biosynthesis. nih.govnih.gov |

| Diacylglycerol Acetyltransferase (EaDAcT) | Plant-derived enzyme, acetylates various alcohols | Acetyl-CoA | Diacylglycerol, fatty alcohols | Shows that non-pheromone specific enzymes can catalyze the formation of fatty acyl esters. nih.gov |

| Putative Fatty Acid Ethyl Ester Synthase | Forms fatty acid ethyl esters | Acyl-CoA | Ethanol | Hypothesized enzyme for this compound synthesis, with functional precedent in honeybee ethyl oleate production. nih.gov |

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound, a fatty acid-derived pheromone, is a complex process orchestrated by a suite of specific enzymes. The production of this compound is tightly controlled at the genetic and molecular level, ensuring its timely and species-specific release for chemical communication. Modern molecular techniques, including gene expression analysis, transcriptomics, and proteomics, have been instrumental in unraveling the regulatory networks governing the synthesis of insect pheromones, and these principles can be applied to understand the biosynthesis of this compound.

Gene Expression Analysis of Key Biosynthetic Enzymes

The production of this compound likely involves a specialized metabolic pathway that modifies products of general fatty acid metabolism. nih.gov The key enzymes in this pathway are expected to show tissue-specific and developmentally regulated expression, primarily in the pheromone gland of the insect. Analysis of the expression levels of genes encoding these enzymes provides crucial insights into the regulation of pheromone biosynthesis.

The biosynthesis is thought to begin with the production of a C14 saturated fatty acid precursor, myristoyl-CoA, by fatty acid synthase (FAS). mdpi.comnih.gov A desaturase enzyme would then introduce a double bond at the 11th position of the carbon chain. pnas.orgpnas.orgbiologists.com Subsequently, the fatty acyl-CoA would be reduced to an alcohol by a fatty acyl-CoA reductase (FAR), followed by esterification with ethanol to form the final product, this compound. While the direct enzymatic esterification with ethanol is one possibility, another is the formation of an acetate ester by an acetyltransferase, which is a common final step in the biosynthesis of many moth pheromones. pnas.org The regulation of these enzymes is critical for the precise composition of the pheromone blend.

Studies on various insect species have demonstrated that the expression of genes encoding these key enzymes is often significantly upregulated in the pheromone glands compared to other tissues. nih.govnih.gov For instance, research on leafroller moths has shown that differences in the expression levels of a specific desaturase gene are associated with variations in the pheromone blend between closely related species. plos.org This differential gene regulation is a key mechanism for the evolution of new pheromone signals. nih.gov Hormonal control, such as by juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN), also plays a significant role in regulating the expression of these biosynthetic genes. nih.govnih.gov

Interactive Table 1: Putative Key Enzymes in this compound Biosynthesis and Their Gene Expression Characteristics.

| Enzyme | Gene | Putative Function in this compound Biosynthesis | Expected Expression Pattern |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | fas | Synthesis of the C14 fatty acid precursor (myristoyl-CoA). mdpi.comnih.gov | Constitutively expressed, with potential upregulation in pheromone glands during peak pheromone production. |

| Δ11-Desaturase | desat | Introduction of a double bond at the C11 position of the C14 fatty acid precursor. pnas.orgpnas.org | Highly specific expression in the pheromone gland, often regulated by developmental and hormonal cues. plos.orgpnas.org |

| Fatty Acyl-CoA Reductase (FAR) | far | Reduction of tetradec-11-enoyl-CoA to tetradec-11-enol. oup.comfrontiersin.orgresearchgate.net | Pheromone gland-specific expression, crucial for producing the alcohol precursor. nih.gov |

Transcriptomic and Proteomic Approaches to Pathway Elucidation

Transcriptomics and proteomics are powerful high-throughput technologies that provide a global view of gene expression and protein abundance, respectively. These approaches have become indispensable for identifying the complete set of genes and enzymes involved in the biosynthesis of insect pheromones. oup.comfrontiersin.org

Transcriptomic Analysis: By comparing the transcriptomes of pheromone glands with other tissues (e.g., fat body, muscle), researchers can identify genes that are significantly upregulated in the gland and are therefore strong candidates for being involved in pheromone biosynthesis. nih.govnih.gov For example, a transcriptomic study of the Asian corn borer, Ostrinia furnacalis, led to the identification of numerous candidate genes involved in sex pheromone biosynthesis. frontiersin.org Similarly, comparative transcriptomics between starved and fed rusty grain beetles helped identify genes in the fatty acid synthase and juvenile hormone pathways related to aggregation pheromone production. mdpi.com Such an approach for an insect producing this compound would likely reveal a specific set of desaturase, reductase, and esterase transcripts highly abundant in the pheromone gland.

Proteomic Analysis: Proteomics complements transcriptomics by providing direct evidence of protein expression and can reveal post-translational modifications that may regulate enzyme activity. unesp.br A proteomic analysis of the pheromone gland of the sandfly Lutzomyia longipalpis successfully identified enzymes of the mevalonate (B85504) pathway involved in the production of its terpenoid pheromone. researchgate.net In the context of this compound, a proteomic study of the pheromone gland would aim to identify the protein products of the candidate genes identified through transcriptomics. This would confirm their presence and abundance during pheromone production. Techniques like 2D-gel electrophoresis followed by mass spectrometry or shotgun proteomics can be employed for this purpose. unesp.brnih.gov

The integration of transcriptomic and metabolomic data is also a powerful strategy. nih.gov By correlating the expression levels of candidate genes with the abundance of specific pheromone precursors and the final product, researchers can build a comprehensive model of the biosynthetic pathway and its regulation.

Interactive Table 2: Representative Data from a Hypothetical Transcriptomic/Proteomic Study of a Pheromone Gland Producing this compound.

| Gene/Protein Identifier | Fold Change (Pheromone Gland vs. Other Tissues) | Putative Function | Method of Identification |

|---|---|---|---|

| Comp12345_c0 | +150.8 | Δ11-Desaturase | Transcriptomics (RNA-Seq) |

| Comp23456_c1 | +98.2 | Fatty Acyl-CoA Reductase | Transcriptomics (RNA-Seq) |

| Comp34567_c0 | +75.4 | Alcohol Acetyltransferase | Transcriptomics (RNA-Seq) |

| Protein_XYZ | +85.5 | Δ11-Desaturase | Proteomics (Mass Spectrometry) |

These 'omics' approaches, combined with functional characterization of candidate genes (e.g., through expression in yeast or other heterologous systems), provide a robust framework for the complete elucidation of the this compound biosynthetic pathway and its intricate molecular regulation. oup.comfrontiersin.org

Chemical Synthesis Methodologies for Ethyl Tetradec 11 Enoate and Analogues

Stereoselective Synthesis of the Alkene Moiety

The critical step in synthesizing ethyl tetradec-11-enoate is the creation of the carbon-carbon double bond with specific stereochemistry. The (E) and (Z)-isomers often exhibit different biological or material properties, making stereocontrol a paramount concern. Methodologies to achieve this include olefination reactions, the reduction of alkynes, and modern cross-coupling techniques.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, which form a carbon-carbon double bond by reacting a carbonyl compound with a phosphorus-stabilized carbanion, are a cornerstone of alkene synthesis.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. dalalinstitute.comlscollege.ac.in For the synthesis of this compound, this would typically involve the reaction of undecyltriphenylphosphonium bromide with an appropriate three-carbon aldehyde containing the future ester group, or more commonly, the reaction of propanal with a phosphonium ylide derived from an 11-halo-undecanoate. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. lscollege.ac.in

Non-stabilized ylides (where the R group on the ylide is an alkyl group) generally lead to the (Z)-alkene with high selectivity.

Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly yield the (E)-alkene. lscollege.ac.in

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This method almost exclusively produces the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The HWE reaction offers significant advantages, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgnih.gov In a potential synthesis of ethyl (E)-tetradec-11-enoate, an appropriate phosphonate ester would be deprotonated with a base and reacted with propanal.

Table 1: Comparison of Olefination Strategies for Alkene Synthesis

| Reaction | Phosphorus Reagent | Typical Substrates for this compound | Primary Stereochemical Outcome | Key Features |

|---|---|---|---|---|

| Wittig Reaction (Non-stabilized) | Phosphonium Ylide | 1. Undecyltriphenylphosphonium bromide 2. Propanal | (Z)-Alkene | Kinetic control favors Z-isomer; byproduct (triphenylphosphine oxide) can be difficult to remove. dalalinstitute.com |

| Wittig Reaction (Stabilized) | Phosphonium Ylide with EWG | 1. Aldehyde 2. Stabilized ylide (e.g., carrying an ester group) | (E)-Alkene | Thermodynamic control favors E-isomer. lscollege.ac.in |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Ester | 1. Diethyl (undecyl)phosphonate 2. Propanal | (E)-Alkene | Excellent E-selectivity; water-soluble phosphate byproduct is easily removed. wikipedia.orgconicet.gov.ar |

Alkyne Reduction Methods for Z- or E-Isomer Control

An alternative and highly effective strategy for stereoselective alkene synthesis involves the partial reduction of an internal alkyne. This approach allows for the synthesis of either the (Z) or (E) isomer from a common precursor, ethyl tetradec-11-ynoate.

Synthesis of (Z)-Ethyl tetradec-11-enoate: The (Z)- or cis-isomer is reliably prepared through the catalytic hydrogenation of the parent alkyne using a Lindlar catalyst . masterorganicchemistry.comwikipedia.org This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.orgnumberanalytics.com The poison deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, while facilitating the syn-addition of two hydrogen atoms across the triple bond, resulting in the (Z)-alkene. wikipedia.orgthieme-connect.de This method is highly chemoselective and stereoselective. researchgate.net

Synthesis of (E)-Ethyl tetradec-11-enoate: To obtain the (E)- or trans-isomer, a dissolving metal reduction is employed, most commonly using sodium metal in liquid ammonia (B1221849) (Na/NH₃) at low temperatures (ca. -33°C). masterorganicchemistry.combyjus.comjove.com The mechanism involves the transfer of an electron from the sodium atom to the alkyne, forming a radical anion. quimicaorganica.orglibretexts.org This intermediate is protonated by the ammonia solvent to give a vinyl radical. A second electron transfer produces a vinyl anion, which rapidly equilibrates to the more sterically stable trans configuration before a final protonation yields the (E)-alkene. jove.comquimicaorganica.org This method is complementary to Lindlar hydrogenation and provides excellent stereoselectivity for trans-alkenes. masterorganicchemistry.compressbooks.pub

Table 2: Stereoselective Alkyne Reduction Methods

| Method | Reagents | Mechanism | Stereochemical Outcome | Key Conditions |

|---|---|---|---|---|

| Lindlar Hydrogenation | H₂, Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Catalytic syn-addition of hydrogen | (Z)-Alkene | Reaction is stopped after one equivalent of H₂ is consumed to prevent alkane formation. thieme-connect.de |

| Dissolving Metal Reduction | Sodium (or Lithium) in liquid Ammonia (NH₃) | Stepwise electron transfer and protonation via a trans-vinyl anion intermediate | (E)-Alkene | Low temperature (-33 °C or lower) is required to maintain ammonia as a liquid. jove.compressbooks.pub |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for constructing the carbon skeleton of fatty acids and their esters from smaller, readily available fragments. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide. organic-chemistry.orgacs.org For a molecule like this compound, this could involve coupling an alkenylboronic ester with a long-chain alkyl halide, or vice-versa. The reaction is known for its high functional group tolerance and the stability and low toxicity of the boron reagents. nih.govorganic-chemistry.org The stereochemistry of the resulting double bond is determined by the stereochemistry of the alkenyl coupling partner. nih.gov

The Negishi coupling reaction cross-couples an organozinc compound with an organohalide, catalyzed by a palladium or nickel complex. nih.gov This method has proven highly effective in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are analogues of the target compound. nih.govacs.org For instance, a long-chain alkylzinc bromide could be coupled with a shorter alkenyl halide that contains the ester functionality. This approach is valued for its ability to form C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds efficiently. acs.orgresearchgate.net

Table 3: Cross-Coupling Strategies for Unsaturated Ester Synthesis

| Reaction | Key Reagents | Catalyst | Bond Formed | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium complex | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Stable, non-toxic boron reagents; high functional group tolerance. nih.govorganic-chemistry.org |

| Negishi Coupling | Organozinc compound + Organohalide | Palladium or Nickel complex | C(sp²)-C(sp³) or C(sp³)-C(sp³) | Highly effective for coupling alkyl fragments; used in complex fatty acid synthesis. nih.govnih.gov |

Esterification Protocols for Fatty Acids

Once the tetradec-11-enoic acid carbon skeleton is synthesized, the final step is the formation of the ethyl ester. This can be achieved through direct esterification of the carboxylic acid or by transesterification from another ester.

Fischer Esterification Variants and Optimizations

Fischer-Speier esterification is the classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. To synthesize this compound, tetradec-11-enoic acid is refluxed with an excess of ethanol (B145695) and a catalytic amount of an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used, or water is removed as it is formed. While effective, the strong acidic conditions can potentially cause isomerization of the double bond, which requires careful control of reaction time and temperature.

Transesterification Processes with Ethanol

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. If the synthetic route first produces a different ester of tetradec-11-enoic acid (e.g., a methyl ester from a Grignard or cross-coupling reaction), it can be converted to the desired ethyl ester. The methyl ester is reacted with a large excess of ethanol in the presence of either an acid (H₂SO₄) or a base (e.g., sodium ethoxide, NaOEt) catalyst. The large excess of ethanol shifts the equilibrium towards the formation of this compound and methanol. Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed variant.

Chemo-Enzymatic Synthesis Utilizing Lipases

The chemo-enzymatic synthesis of this compound, a monounsaturated long-chain fatty acid ester, represents a compelling alternative to purely chemical routes, offering high selectivity and milder reaction conditions. This approach harnesses the catalytic prowess of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), enzymes that naturally hydrolyze ester bonds but can also catalyze the reverse reaction of esterification in environments with low water activity. pubtexto.com The versatility of lipases allows for their application in various reactions, including esterification, transesterification (alcoholysis), and acidolysis. cirad.fr

In the context of this compound synthesis, lipase-catalyzed esterification would involve the direct reaction of tetradec-11-enoic acid with ethanol. Alternatively, transesterification could be employed, using a suitable triglyceride containing the tetradec-11-enoate moiety and reacting it with ethanol. The latter process, also known as alcoholysis, can be an effective method for producing fatty acid esters from inexpensive fat and oil feedstocks. dss.go.th

Several lipases have demonstrated efficacy in catalyzing the synthesis of long-chain fatty acid esters. Commonly utilized lipases include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. skemman.isnih.gov The choice of lipase (B570770) can be critical, as some exhibit specificity towards the chain length and degree of unsaturation of the fatty acid substrate. rsc.org For instance, lipases from marine sources have been noted for their higher affinity for polyunsaturated and monounsaturated fatty acids. nih.gov

The reaction conditions for lipase-catalyzed synthesis are a crucial area of research to optimize yield and reaction rates. Key parameters that are often investigated include temperature, substrate molar ratio, enzyme loading, and the presence and nature of a solvent. While organic solvents can be used, there is a significant drive towards solvent-free systems to enhance the green credentials of the process. ajgreenchem.commdpi.com In such systems, one of the substrates, typically the alcohol, can act as the reaction medium. The removal of water, a byproduct of esterification, is also a critical consideration as its accumulation can shift the reaction equilibrium back towards hydrolysis. This is often managed by using molecular sieves or conducting the reaction under vacuum. nih.govikm.org.my

Research into the enzymatic synthesis of structurally similar esters provides valuable insights. For example, the enzymatic synthesis of fatty acid ethyl esters from various oil feedstocks has been extensively studied. In one such study, the production of fatty acid ethyl esters from camellia oil soapstocks using Novozym 435 in a solvent-free system achieved a yield of up to 98.4% at 50°C. nih.gov Another study on the alcoholysis of various fats with different alcohols, including ethanol, using Mucor miehei lipase also reported high molar conversions ranging from 86.8% to 99.2%. dss.go.th

The following table summarizes typical findings from studies on the lipase-catalyzed synthesis of long-chain unsaturated esters, which can be considered analogous to the synthesis of this compound.

| Lipase Source | Substrates | Key Reaction Conditions | Product Yield | Reference |

| Rhizomucor miehei | Mowrah fat, Ethanol | Solvent-free, 10% lipase (w/w) | High (not quantified) | dss.go.th |

| Novozym 435 (Candida antarctica) | Camellia oil soapstocks, Diethyl carbonate | Solvent-free, 50°C, 3:1 molar ratio | 98.4% | nih.gov |

| Candida antarctica B | Sucrose, Oleic acid | Solvent-free, 65°C, low water activity | 89% | mdpi.com |

| Lipozyme TLIM (Thermomyces lanuginosus) | Waste edible oil FAME, Trimethylolpropane | 45°C, 1:3 molar ratio | 83% | ijcce.ac.ir |

These studies collectively demonstrate the high efficiency and potential of lipase-catalyzed reactions for the production of this compound and its analogues, offering a pathway that is both effective and aligns with the principles of green chemistry.

Development of Novel Synthetic Routes and Catalytic Systems

The development of novel synthetic routes for this compound and its analogues is driven by the need for more sustainable, efficient, and selective chemical processes. Research in this area is broadly focused on two interconnected themes: the adoption of green chemistry principles to minimize environmental impact and the development of asymmetric methods to access specific chiral isomers of these compounds.

Green Chemistry Approaches to Alkene Ester Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of alkene esters like this compound. A primary focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. The chemo-enzymatic routes discussed previously are a cornerstone of this approach, as they utilize biodegradable catalysts (lipases) and can often be performed under mild, solvent-free conditions. pubtexto.comcirad.fr

Solvent-free reaction systems are particularly attractive from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. ajgreenchem.com The lipase-catalyzed esterification of fatty acids and alcohols can be effectively carried out in such systems, where the reactants themselves form the reaction medium. mdpi.com For instance, high conversions have been achieved in the solvent-free synthesis of various technical-grade sugar esters. mdpi.com The optimization of these systems often involves careful control of parameters like substrate molar ratio and enzyme loading to maximize product yield. mdpi.com

The development of novel catalytic systems is another key area of green chemistry research. While lipases are excellent biocatalysts, there is ongoing work to develop robust, solid-supported chemical catalysts that can be easily recovered and reused. For example, a solid acid catalyst (SO3H-carbon) derived from glycerol (B35011) has been successfully used for the solvent-free esterification of long-chain fatty acids and alcohols, demonstrating high conversion rates and selectivity. ajgreenchem.com Such catalysts offer an alternative to traditional homogeneous acid catalysts which are often corrosive and difficult to separate from the reaction mixture.

Furthermore, the feedstock for producing these esters is a critical consideration. The use of renewable resources, such as fatty acids derived from plant oils or waste cooking oils, is a key tenet of green chemistry. nih.govijcce.ac.ir The production of insect pheromone precursors in genetically modified plants is an innovative example of this, offering a potentially sustainable and scalable source of the necessary chemical building blocks. google.com This approach, coupled with environmentally friendly chemical or enzymatic conversion steps, represents a significant advancement in the green synthesis of compounds like this compound. asianpubs.org

The following table highlights some green chemistry approaches relevant to the synthesis of alkene esters.

| Green Chemistry Approach | Example System | Key Advantages | Reference(s) |

| Solvent-Free Synthesis | Lipase-catalyzed esterification of oleic acid and sucrose | Eliminates solvent waste, simplifies downstream processing | mdpi.com |

| Reusable Solid Catalyst | SO3H-carbon catalyzed esterification of long-chain fatty acids | Catalyst is easily recoverable and reusable, avoids corrosive mineral acids | ajgreenchem.com |

| Renewable Feedstocks | Fatty acid ethyl esters from camellia oil soapstocks | Utilizes waste streams, reduces reliance on fossil fuels | nih.gov |

| Biosynthesis in Plants | Production of pheromone precursors in Nicotiana species | Sustainable and potentially large-scale production of starting materials | google.comresearchgate.net |

Asymmetric Synthesis for Chiral Analogues (if applicable to a specific isomer)

While this compound itself is not chiral, the development of synthetic methodologies that can introduce chirality is crucial for producing its biologically active chiral analogues. Many insect pheromones and other bioactive lipids are chiral, and often only one enantiomer is active. Asymmetric synthesis, therefore, is a vital tool for accessing these specific stereoisomers.

Lipases are particularly valuable in this regard due to their inherent stereoselectivity. pubtexto.com A common and powerful strategy for obtaining enantiomerically pure compounds using lipases is through the kinetic resolution of a racemic mixture. almacgroup.comnih.gov In a kinetic resolution, the lipase selectively catalyzes the reaction of one enantiomer of the substrate at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (as the product) from the unreacted, slower-reacting enantiomer.

For example, in the context of producing a chiral analogue of this compound, one could start with a racemic mixture of a chiral alcohol or a chiral carboxylic acid. The lipase-catalyzed esterification or transesterification would then selectively produce the ester of one enantiomer, leaving the other enantiomer of the starting material unreacted. Both the product ester and the unreacted starting material can then be isolated in high enantiomeric purity. The success of this approach depends on the enantioselectivity of the lipase, which is often expressed as the enantiomeric ratio (E-value). High E-values are indicative of a highly selective resolution.

Research has demonstrated the successful kinetic resolution of a wide variety of chiral alcohols and carboxylic acids using lipases. almacgroup.comnih.govnih.gov For instance, the kinetic resolution of 3-aryl alkanoic acid ethyl esters via lipase-catalyzed hydrolysis has been shown to yield both the unreacted ester and the resulting acid with excellent enantiopurity. almacgroup.com Similarly, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through transesterification has achieved high conversions and enantiomeric excesses for both the remaining alcohol and the acetylated product. nih.gov

The following table provides examples of lipase-catalyzed kinetic resolutions that are analogous to what might be employed for the asymmetric synthesis of chiral derivatives of this compound.

| Lipase | Racemic Substrate | Reaction Type | Outcome | Reference |

| Pseudomonas fluorescens | (±)-3-phenylpropanoic acid ethyl ester | Hydrolysis | (S)-acid (98% ee), (R)-ester (99% ee) | almacgroup.com |

| Candida antarctica Lipase B | (R,S)-aryltrimethylsilyl chiral alcohols | Transesterification | (S)-alcohol (>99% ee), (R)-ester (>99% ee) | nih.gov |

| Pseudomonas lipase | D,L-homophenylalanine esters | Hydrolysis | Selective hydrolysis of L-amino acid esters | nih.gov |

| Candida antarctica Lipase B | Racemic acids and racemic alcohols | Transesterification | Access to all four possible stereoisomers through protein engineering | acs.org |

These examples underscore the power of lipase-catalyzed kinetic resolution as a robust and versatile method for the asymmetric synthesis of chiral esters and their precursors, a strategy that is directly applicable to the production of enantiomerically pure analogues of this compound.

Advanced Analytical Methodologies for Ethyl Tetradec 11 Enoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating and analyzing ethyl tetradec-11-enoate from complex biological or synthetic mixtures. The choice of technique and its specific parameters are dictated by the sample matrix and the analytical goal, whether it be quantification, purification, or comprehensive profiling.

Gas Chromatography (GC) with Specialized Columns for Unsaturated Esters

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The separation of unsaturated esters, particularly the resolution of positional and geometric isomers, necessitates the use of specialized capillary columns. ucc.ie Highly polar stationary phases, such as those based on cyanopropyl polysiloxane or polyethylene (B3416737) glycol (like DB-Wax), are frequently employed. tutorchase.comnist.gov These phases provide enhanced selectivity for unsaturated compounds, allowing for the separation of isomers based on the position and configuration (cis/trans) of the double bond. ucc.ie

The selection of the GC column's parameters, including stationary phase polarity, column length, internal diameter (I.D.), and film thickness, is critical for achieving the desired resolution. cabidigitallibrary.org For instance, longer columns provide higher theoretical plates and better resolution, while narrower I.D. columns increase efficiency. cabidigitallibrary.org The analysis of fatty acid esters often benefits from columns specifically tuned for this purpose, which offer high reproducibility. tutorchase.com For example, the analysis of a related compound, ethyl (Z)-9-tetradecenoate, on a polar DB-Wax column provides a specific retention index, demonstrating the resolving power of such columns. nist.gov

Table 1: Representative GC Column Parameters for Unsaturated Ester Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | High-Polarity (e.g., biscyanopropyl polysiloxane, polyethylene glycol) | Enhances separation of geometric (cis/trans) and positional isomers of unsaturated esters. ucc.ie |

| Column Length | 50 m - 100 m | Increases resolution for complex mixtures of isomers. ucc.ie |

| Internal Diameter (I.D.) | 0.25 mm | Offers a good balance between sample capacity and separation efficiency. cabidigitallibrary.org |

| Film Thickness | 0.20 µm - 0.25 µm | Standard thickness suitable for a wide range of fatty acid ester analyses. |

| Carrier Gas | Helium or Hydrogen | Provides efficient transfer of analytes through the column. |

| Temperature Program | Optimized temperature ramp | Ensures elution of all compounds of interest with good peak shape. |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantitative analysis and the purification of this compound. The distinction between analytical and preparative HPLC lies primarily in the scale and purpose of the separation. hplcvials.com

Analytical HPLC focuses on identifying and quantifying compounds in a sample. hplcvials.com It utilizes columns with smaller internal diameters (typically 2.1-4.6 mm) and smaller stationary phase particles (3-5 µm) to achieve high resolution and efficiency. hplcvials.com This approach is ideal for determining the concentration of this compound in a mixture.

Preparative HPLC , conversely, is used to isolate and purify larger quantities of a specific compound for further use. thermofisher.com This requires larger columns (I.D. >10 mm), higher flow rates, and larger injection volumes. hplcvials.comthermofisher.com The goal is to maximize the recovery and purity of the target compound, such as this compound, from a reaction mixture or natural extract. phenomenex.com A study involving the purification of related compounds demonstrated the isolation of ethyl (E)-11-methyldodec-2-enoate using preparative thin-layer chromatography, a technique conceptually similar to preparative HPLC. ucc.ie

Reversed-phase HPLC is a common mode used for separating fatty acid esters, typically employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Multi-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For exceptionally complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to single-dimension GC. nih.gov This technique subjects the sample to two independent separation mechanisms by coupling two different GC columns in series. nih.gov

In the context of analyzing fatty acid esters, a typical GCxGC setup might involve a non-polar column in the first dimension, which separates compounds based on their boiling points, and a polar column in the second dimension, which provides separation based on polarity. libguides.com This orthogonality allows for the resolution of isomers that would co-elute in a one-dimensional system. nih.gov GCxGC has proven effective for the detailed characterization of lipid-rich matrices and for separating complex mixtures of cis and trans fatty acid isomers. nih.govlibguides.com The analysis of extracts containing various esters, alkanes, and fatty acids showcases the ability of GCxGC to map compound families into distinct regions of a 2D contour plot, facilitating their identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. core.ac.uk

This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like electrospray ionization (ESI) coupled with HRMS are used for the analysis of such compounds. For instance, the high-resolution ESI-MS analysis of this compound has been reported, confirming its molecular formula. libretexts.org

Fragmentation Pathway Analysis of Unsaturated Ethyl Esters

In mass spectrometry, particularly when using electron ionization (EI), molecules undergo fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of these fragmentation pathways provides detailed structural information.

For ethyl esters, common fragmentation patterns include the loss of the ethoxy group (-OCH2CH3) and the characteristic McLafferty rearrangement, which results in a prominent ion at m/z 88 for ethyl esters. researchgate.net However, the fragmentation of long-chain unsaturated esters like this compound can be complex. creative-proteomics.com The presence of a double bond influences the fragmentation, often leading to the formation of specific resonance-stabilized ions. Analysis of related wax esters with an unsaturated acid component shows that the most pronounced signal in the upper mass range can be a "ketene fragment". creative-proteomics.com Other significant ions include the protonated acid and the acylium ion ([M-OC2H5]+). creative-proteomics.com Understanding these specific pathways is key to pinpointing the location of the double bond within the fatty acid chain.

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |

|---|---|---|

| 254 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. |

| 209 | [M - OC2H5]+ (Acylium ion) | Loss of the ethoxy group, characteristic of ethyl esters. |

| 88 | [C4H8O2]+• (McLafferty Rearrangement) | A diagnostic peak for ethyl esters. researchgate.net |

| 55, 69, 83... | [CnH2n-1]+ (Alkenyl fragments) | Series of hydrocarbon fragments indicative of the long alkyl chain. |

Isotope Labeling in Mass Spectrometry for Metabolic Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov By introducing a substrate enriched with a stable, non-radioactive isotope (such as Carbon-13, 13C, or Deuterium, 2H), researchers can follow its incorporation into downstream metabolites using mass spectrometry. the-innovation.orgdiva-portal.org

To study the metabolism of this compound, one could synthesize it using 13C-labeled precursors (e.g., [U-13C14]-tetradec-11-enoic acid or 13C-labeled ethanol). When introduced into a cellular or organismal system, the labeled this compound and its subsequent metabolic products can be tracked. nih.gov Mass spectrometry can distinguish between the unlabeled (native) molecules and their heavier, isotope-labeled counterparts based on the mass difference. the-innovation.org This approach, known as metabolic flux analysis, allows for the quantitative measurement of pathway activities, revealing how the compound is synthesized, broken down, or converted into other molecules, providing invaluable insights into metabolic networks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework, enabling the precise assignment of atoms and the determination of stereochemistry.

1H and 13C NMR for Structural Confirmation of the Alkene Position

In the ¹H NMR spectrum, the protons of the ethyl ester group are readily identifiable. The methylene (B1212753) protons (-O-CH ₂-CH₃) typically appear as a quartet around 4.1 ppm, coupled to the methyl protons (-O-CH₂-CH ₃) which resonate as a triplet at approximately 1.2 ppm. The most diagnostic signals for confirming the double bond's position are the olefinic protons (-CH =CH -). These usually appear as a multiplet in the region of 5.3-5.4 ppm. The protons on the carbons adjacent to the double bond (allylic protons) and those adjacent to the carbonyl group also show characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears around 174 ppm. The carbons of the double bond (C-11 and C-12) resonate in the olefinic region, typically around 130 ppm. The carbon of the ethoxy group attached to the oxygen (-O-C H₂-CH₃) is found at approximately 60 ppm, while its terminal methyl carbon (-O-CH₂-C H₃) is located further upfield around 14 ppm. The remaining methylene carbons of the long aliphatic chain produce a series of overlapping signals in the 22-35 ppm range. The precise chemical shifts of the carbons around the double bond are crucial for confirming its location at the C-11 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (Z)-tetradec-11-enoate. Note: Data is based on analogous compounds such as methyl (Z)-tetradec-11-enoate and ethyl (Z)-9-tetradecenoate and general NMR principles. Actual experimental values may vary slightly.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~174.0 |

| 2 (α-CH₂) | ~2.30 (t) | ~34.5 |

| 3-9 (-(CH₂)₇-) | ~1.2-1.4 (m) | ~25-30 |

| 10 (Allylic CH₂) | ~2.01 (q) | ~29.5 |

| 11 (=CH) | ~5.35 (m) | ~129.8 |

| 12 (=CH) | ~5.35 (m) | ~130.0 |

| 13 (Allylic CH₂) | ~2.01 (q) | ~27.2 |

| 14 (CH₃) | ~0.90 (t) | ~14.1 |

| a (-O-CH₂) | ~4.12 (q) | ~60.1 |

| b (-O-CH₂-CH₃) | ~1.25 (t) | ~14.3 |

(t = triplet, q = quartet, m = multiplet)

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming stereochemistry by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. oxinst.comlibretexts.org In the COSY spectrum of this compound, cross-peaks would connect adjacent protons. For instance, the olefinic protons at C-11 and C-12 would show correlations to their neighboring allylic protons at C-10 and C-13, respectively. oxinst.com This is critical for tracing the carbon chain and definitively placing the double bond. Similarly, the quartet of the ethyl group's methylene protons would show a cross-peak with the triplet of its methyl protons, confirming the ethyl ester moiety. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). magritek.comcolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to the carbon signal to which it is attached on the other axis. This allows for the unambiguous assignment of the ¹³C signals based on the more resolved and easily assigned ¹H spectrum. For example, the proton signal around 5.35 ppm would correlate with the carbon signals around 130 ppm, confirming their identity as the olefinic C-H groups. magritek.com

A cross-peak between the protons on the ester methylene group (-O-CH ₂-) and the carbonyl carbon (C-1), confirming the ester functionality.

Correlations between the α-methylene protons (at C-2) and the carbonyl carbon (C-1).

Long-range correlations from the allylic protons (C-10 and C-13) to the olefinic carbons (C-11, C-12), and vice-versa, further solidifying the position of the double bond.

The coupling constants (J-values) between the olefinic protons (H-11 and H-12), which can be measured from the high-resolution ¹H NMR spectrum, are indicative of the double bond's stereochemistry. For a Z (cis) configuration, the ³JHH coupling constant is typically in the range of 7-12 Hz, whereas for an E (trans) configuration, it is larger, around 13-18 Hz. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule. vscht.czstle.org These two methods are complementary, as the selection rules governing them differ; some vibrations that are strong in IR may be weak in Raman, and vice versa. vscht.cz

For this compound, the most prominent features in its vibrational spectra are associated with the ester group and the carbon-carbon double bond.

Ester Functional Group: The most characteristic absorption for the ester is the carbonyl (C=O) stretching vibration. In the IR spectrum, this appears as a very strong and sharp band. For a saturated aliphatic ester, this band is typically found in the 1750-1735 cm⁻¹ region. orgchemboulder.comspcmc.ac.in The presence of unsaturation not in conjugation with the carbonyl, as in this compound, does not significantly shift this frequency. The IR spectrum also shows strong bands corresponding to the C-O stretching vibrations in the 1300-1000 cm⁻¹ region. orgchemboulder.com In Raman spectroscopy, the C=O stretch is also observable, typically between 1729 and 1748 cm⁻¹, though it is generally less intense than in the IR spectrum. nih.govresearchgate.net

Alkene Functional Group: The C=C stretching vibration of the double bond gives rise to a band in the 1680-1640 cm⁻¹ region. vscht.cz This absorption is often of medium to weak intensity in the IR spectrum for non-conjugated, internal double bonds. However, this vibration often produces a stronger signal in the Raman spectrum, typically around 1655 cm⁻¹. researchgate.net The vibrations associated with the C-H bonds of the alkene (=C-H) are also diagnostic. The =C-H stretching vibration appears in the IR spectrum at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), a region distinct from the C-H stretches of the saturated alkyl chain which occur just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound.

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2960-2850 | 2960-2850 | Strong |

| Alkene =C-H | Stretch | 3100-3000 | 3010 | Medium to Weak |

| Ester C=O | Stretch | 1750-1735 | 1748-1729 | Very Strong (IR), Medium (Raman) |

| Alkene C=C | Stretch | 1680-1640 | ~1655 | Weak to Medium (IR), Strong (Raman) |

| Alkyl CH₂ | Bend/Scissor | ~1465 | ~1440 | Medium |

| Ester C-O | Stretch | 1300-1000 | - | Strong |

Ecological and Biological Roles of Ethyl Tetradec 11 Enoate Non Human/non Clinical

Role as a Semiochemical in Interspecies Communication

Semiochemicals are broadly categorized based on whether the communication is intraspecific (pheromones) or interspecific (allomones, kairomones). Ethyl tetradec-11-enoate and its isomers have been identified as components of insect pheromones.

While direct documentation specifically for this compound is limited, it is recognized as a component in insect pheromone formulations. vulcanchem.com The pheromonal activity of its isomers and closely related compounds is more extensively studied, particularly within the order Hymenoptera.

Research on bumblebees has identified isomers of ethyl tetradecenoate as key components of male marking pheromones, which are used to attract queens for mating. In the bumblebee Bombus lucorum, both ethyl tetradec-7-enoate and ethyl tetradec-9-enoate were found in the cephalic labial gland secretions of males and elicited electroantennographic (EAG) responses in conspecific queens, indicating they are active components of the sex pheromone. The composition of these pheromone blends is often species-specific, relying on a precise ratio of components for effective communication.

Furthermore, a wide variety of ethyl esters are found in the cephalic secretions of Brazilian stingless bees, where they contribute to complex, species-specific odor profiles used for recognition and communication. The presence of dodecenyl tetradec-11-enoate in these secretions highlights the use of the tetradec-11-enoate structure in bee semiochemistry.

In contrast, within the order Lepidoptera, the acetate (B1210297) ester analogue, 11-tetradecenyl acetate, is a widespread and potent sex pheromone. The (Z) and (E) isomers of 11-tetradecenyl acetate are critical sex pheromone components for numerous pest species, including the European corn borer (Ostrinia nubilalis), the summerfruit tortrix (Adoxophyes reticulana), and the currant bud moth (Euhyponomeutoides albithoracellus). This underscores the importance of the C14 carbon chain with a double bond at the 11th position for insect pheromonal activity across different orders, with the ester group (ethyl vs. acetate) often determining the species specificity.

Table 1: Documented Pheromonal Activity of Ethyl Tetradecenoate Isomers and Related Compounds

| Species | Order | Compound(s) | Pheromone Type / Function |

| Bombus lucorum (Bumblebee) | Hymenoptera | Ethyl tetradec-7-enoate, Ethyl tetradec-9-enoate | Marking Pheromone / Sex Pheromone |

| Brazilian Stingless Bees (various) | Hymenoptera | Dodecenyl tetradec-11-enoate, various other ethyl esters | Cephalic Secretions / Species Recognition |

| Euhyponomeutoides albithoracellus (Currant Bud Moth) | Lepidoptera | (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate | Sex Pheromone |

| Ostrinia nubilalis (European Corn Borer) | Lepidoptera | (Z)-11-Tetradecenyl acetate | Sex Pheromone |

The role of this compound as a kairomone (a chemical that benefits the receiver but not the emitter) or an allomone (benefits the emitter by modifying the behavior of the receiver) is not well-documented in scientific literature. In principle, pheromones can be intercepted by predators and parasitoids, thereby acting as kairomones. However, specific examples involving this compound have not been reported.

Pheromonal Activity in Insect Behavior

Plant-Mediated Ecological Interactions

Plants release a wide array of volatile organic compounds (VOCs) to mediate interactions with their environment, including defending against herbivores and attracting pollinators.

There is no significant evidence in the reviewed scientific literature to suggest that this compound is a common herbivore-induced plant volatile involved in signaling for plant defense. While plants are known to release VOCs to prime their own defenses or those of neighboring plants, the specific role of this compound in such systems has not been established.

The involvement of this compound in pollinator attraction or repellence is not directly established. However, the identification of its isomers as pheromone components for pollinating insects like bumblebees suggests a potential connection. Bees use chemical cues to locate host plants, and it is plausible that floral scents could mimic components of bee pheromones to attract them. The cephalic secretions of many flower-visiting stingless bee species contain complex blends of esters, which differ from those of non-flower-visiting species, suggesting a co-evolutionary link between floral scents and bee chemistry. Despite this, studies specifically identifying this compound as a floral volatile responsible for pollinator interactions are lacking.

Volatile Organic Compound Signaling in Plant Defense

Chemoreception Mechanisms in Biological Systems

The detection of semiochemicals like this compound is mediated by specialized chemoreceptors, typically located in the antennae of insects. The process begins when volatile molecules enter pores on the antennal surface and bind to odorant-binding proteins (OBPs). These proteins transport the hydrophobic semiochemicals through the aqueous sensillar lymph to olfactory receptor neurons (ORNs).

The interaction between the semiochemical and a specific olfactory receptor on the ORN triggers a nerve impulse. This signal is then processed in the antennal lobe of the insect's brain, leading to a behavioral response. The specificity of this system is remarkable; often, different neurons are tuned to detect specific isomers or components of a pheromone blend.

Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of an entire antenna to a chemical stimulus. Studies on Bombus lucorum have demonstrated that male labial gland components, including ethyl tetradecenoate isomers, elicit strong EAG responses in queen antennae, confirming their perception and role as active signaling molecules. While direct chemoreception studies on this compound are scarce, it is presumed to be detected by this same fundamental mechanism in receptive insect species.

Olfactory Receptor Neuron Activation Studies

The detection of volatile chemical cues, such as this compound, is mediated by olfactory receptor neurons (ORNs) located in specialized sensory hairs, called sensilla, on the insect's antennae. These neurons express specific olfactory receptors (ORs) that bind to odorant molecules, leading to a neural signal.

While specific studies detailing the activation of ORNs by this compound are not prevalent in publicly accessible research, the principles of ORN activation by structurally related unsaturated esters are well-documented. In many insect species, individual ORNs exhibit a high degree of specialization, responding strongly to a narrow range of compounds, often the components of a species-specific pheromone blend. For instance, in various moth species, specific ORNs are finely tuned to detect particular isomers and chain lengths of fatty acid-derived esters, aldehydes, and alcohols.

The activation of an ORN by a compound like this compound would involve the molecule diffusing through pores in the sensillum wall, binding to an odorant-binding protein (OBP) in the sensillum lymph, and then interacting with a specific OR on the dendritic membrane of the neuron. This interaction triggers a conformational change in the receptor, leading to ion channel opening and the generation of an action potential. The pattern and frequency of these action potentials encode information about the identity and concentration of the detected odorant.

Given that related compounds, such as other C14 esters, are known to be behaviorally and electrophysiologically active in various insect species, it is highly probable that specific ORNs in certain insects are tuned to this compound, particularly in species where it may function as a pheromone component.

Table 1: General Principles of Olfactory Receptor Neuron (ORN) Activation by Volatile Esters

| Parameter | Description | Relevance to this compound |

| Specificity | Individual ORNs often show high specificity to the molecular structure of an odorant, including chain length, position and configuration of double bonds, and the functional group. | Specific ORNs are likely tuned to the C14 chain, the double bond at the 11th position, and the ethyl ester group of this compound. |

| Sensitivity | ORNs can detect pheromones and other semiochemicals at very low concentrations, often in the picogram to nanogram range. | High sensitivity would be expected in species that use this compound for long-range communication. |

| Response Dynamics | The firing pattern of an ORN over time (e.g., rapid excitation, slow excitation, inhibition) provides additional layers of sensory information. | The specific temporal firing pattern elicited by this compound would contribute to its unique neural representation. |

| Combinatorial Coding | The overall perception of a chemical blend is based on the combined responses of multiple ORNs, each with its own tuning profile. | This compound would likely activate a specific subset of ORNs as part of a larger neural code for a complex pheromone blend. |

Electrophysiological Responses to Unsaturated Esters

Electrophysiological techniques, such as electroantennography (EAG) and gas chromatography coupled with electroantennographic detection (GC-EAD), are standard methods for assessing the olfactory activity of volatile compounds in insects. These techniques measure the summed electrical potential from the entire antenna (EAG) or the real-time response of the antenna to compounds as they elute from a gas chromatograph (GC-EAD).

While direct GC-EAD or EAG data for this compound is not widely reported, studies on closely related compounds in various insect species provide strong evidence for the olfactory activity of unsaturated esters. For example, research on the Asian corn borer, Ostrinia furnacalis, has demonstrated significant EAG responses from both male and female antennae to various fatty acid methyl esters, including those with a C14 backbone. oup.com Specifically, methyl tetradecanoate (B1227901) (a saturated C14 ester) elicited notable responses, indicating that the insect's olfactory system is sensitive to esters of this chain length. oup.com

In studies of fruit flies of the genus Bactrocera, various ethyl and methyl esters have been identified as components of male rectal gland secretions, which often function as pheromones. In the banana fruit fly, Bactrocera musae, GC-EAD studies revealed that female antennae respond to ethyl esters produced by males, such as ethyl laurate (C12) and ethyl myristate (C14). Similarly, in Bactrocera kraussi, male antennae showed EAD responses to female-specific compounds, including ethyl dodecanoate (B1226587) (C12) and ethyl tetradecanoate (C14). biorxiv.orgnih.gov This indicates a conserved sensitivity to ethyl esters in this group of insects. This compound has been noted as a component in pheromone analogues for Bactrocera kraussi, suggesting it is a relevant olfactory cue for this species. nih.gov

These findings strongly suggest that this compound would elicit electrophysiological responses from the antennae of certain insect species, particularly those that use this or structurally similar compounds in their chemical communication systems. The presence of a double bond, as in this compound, often plays a critical role in the specificity of the olfactory response.

Table 2: Electrophysiological (EAG/EAD) Responses of Insects to Structurally Related Unsaturated and Saturated Esters

| Species | Compound(s) | Technique | Finding | Reference |

| Bactrocera kraussi | Ethyl tetradecanoate (saturated C14 ethyl ester) | GC-EAD | Male antennae showed electrophysiological responses to this female-produced compound, indicating a likely role in chemical communication. | biorxiv.orgnih.gov |

| Bactrocera musae | Ethyl myristate (ethyl tetradecanoate) | GC-EAD | Female antennae responded to this male-produced C14 ethyl ester, suggesting it is a biologically relevant signal. | |

| Ostrinia furnacalis | Methyl tetradecanoate (saturated C14 methyl ester) | EAG | Both male and female antennae exhibited significant EAG responses to this C14 ester. | oup.com |

| Carposinid Moths | (Z)-heptyl undec-4-enoate | GC-EAD | This unsaturated ester analogue elicited antennal responses from raspberry bud moth males. | acs.org |

Chemical Reactivity and Transformations of Ethyl Tetradec 11 Enoate

Oxidation Reactions and Their Products

The alkene functional group in Ethyl tetradec-11-enoate is susceptible to attack by various oxidizing agents. These reactions typically target the cleavage or modification of the C=C double bond, leading to a range of oxygenated products.

Ozonolysis is a powerful organic reaction used to cleave alkenes and alkynes using ozone (O₃). This method is particularly valuable for determining the precise location of a double bond within a molecule's carbon chain. nih.gov When this compound is subjected to ozonolysis, the double bond at the C-11 and C-12 positions is broken. The initial reaction with ozone forms an unstable intermediate called a molozonide, which rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). nih.gov

Subsequent work-up of the ozonide determines the final products. A reductive work-up, commonly employing zinc (Zn) and water or dimethyl sulfide (B99878) (DMS), cleaves the ozonide to yield aldehydes or ketones. For this compound, this process results in two distinct aldehyde fragments. The cleavage confirms the double bond's position by identifying the resulting carbonyl-containing molecules.

Table 1: Products of Ozonolysis of this compound (Reductive Work-up)

| Reactant | Reaction | Products | Purpose |

| This compound | 1. O₃2. Zn/H₂O | Propanal (CH₃CH₂CHO) | Determination of double bond location |

| Ethyl 11-oxoundecanoate (OHC(CH₂)₉COOCH₂CH₃) |

Like other polyunsaturated fatty acids, the double bond in this compound makes it susceptible to peroxidation and auto-oxidation. nih.gov These processes, which involve the reaction of the lipid with molecular oxygen, can occur non-enzymatically or be catalyzed by enzymes or metal ions. cirad.fr

Auto-oxidation is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the double bond (an allylic hydrogen). This forms a lipid radical (L•), which then reacts with oxygen to form a peroxyl radical (LOO•). The peroxyl radical can abstract a hydrogen from another unsaturated lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). cirad.fr These primary oxidation products are relatively unstable and can decompose into a complex mixture of secondary products, including volatile aldehydes, ketones, and other oxygenated compounds. nih.gov The most studied of these secondary products are malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov

Table 2: General Scheme of Auto-oxidation

| Stage | Process | Description |

| Initiation | Formation of a lipid radical (L•) | Abstraction of an allylic hydrogen atom. |

| Propagation | Formation of lipid hydroperoxide (LOOH) | The lipid radical reacts with O₂ to form a peroxyl radical (LOO•), which then forms LOOH. |

| Termination | Formation of non-radical products | Radicals combine to form stable, non-radical products. |

Ozonolysis for Double Bond Position Determination

Hydrogenation and Halogenation Reactions

The unsaturated nature of this compound allows for various addition reactions across its double bond, most notably hydrogenation and halogenation.